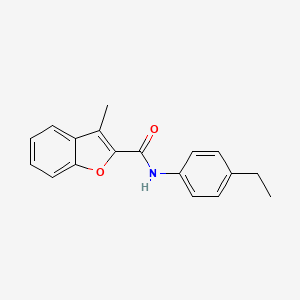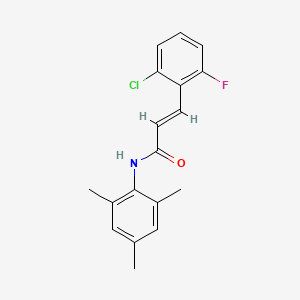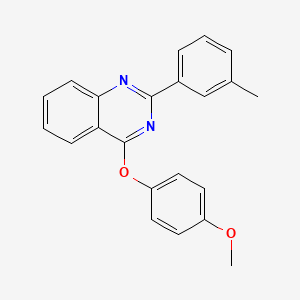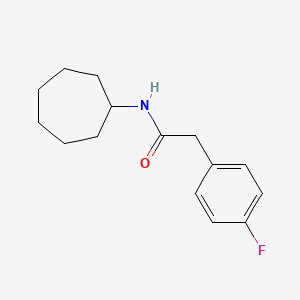
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine, also known as MDBP, is a chemical compound that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDBP is a potent stimulant that can cause euphoria, increased energy, and heightened sensory perception.
Mechanism of Action
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine acts as a potent stimulant by increasing the release of dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased energy, heightened sensory perception, and euphoria.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has been shown to have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. In addition, it can lead to dehydration, insomnia, and appetite suppression.
Advantages and Limitations for Lab Experiments
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has several advantages for lab experiments, including its potent psychoactive effects and ease of synthesis. However, its potential for abuse and lack of research on its long-term effects make it a controversial substance to study.
Future Directions
Future research on (1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine should focus on its potential therapeutic uses, as well as its long-term effects on the brain and body. Studies should also investigate its potential for addiction and abuse, as well as its impact on mental health disorders. In addition, researchers should explore alternative synthesis methods that are more sustainable and environmentally friendly.
Synthesis Methods
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine can be synthesized using a variety of methods, including reductive amination, condensation, and alkylation. The most common method involves the reaction of 2-bromo-4-methylphenylacetone with safrole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure (1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine.
Scientific Research Applications
(1,3-benzodioxol-5-ylmethyl)(2-bromo-4-methylphenyl)amine has been the subject of several scientific studies due to its psychoactive effects. Researchers have investigated its potential use in the treatment of depression, anxiety, and other mental health disorders. Studies have also explored its effects on the central nervous system, including its impact on neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKOUURNOYZDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)

![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![2-{2-[(2,5-dichlorophenyl)thio]ethyl}pyridine](/img/structure/B5789369.png)